molecular formula C17H13NO4 B5691401 benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No. B5691401
M. Wt: 295.29 g/mol
InChI Key: ZEPWLIRVEXNIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as BDA, is a chemical compound that has been studied extensively for its potential applications in scientific research. BDA is a derivative of the isoindolinone family, which is known for its biological activity and therapeutic potential.

Scientific Research Applications

Benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs. benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mechanism of Action

Benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate exerts its biological activity through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has also been shown to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to reduce inflammation and pain in various animal models of inflammation and pain. benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has also been shown to reduce seizures in animal models of epilepsy. benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been reported to have low toxicity in animal studies, suggesting that it may be a safe compound for use in humans.

Advantages and Limitations for Lab Experiments

One advantage of benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is its high potency and selectivity for COX-2 inhibition. benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to be more potent than other COX-2 inhibitors, such as celecoxib and rofecoxib. However, one limitation of benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. One area of research is the development of benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to determine the safety and efficacy of benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in humans.

Synthesis Methods

Benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can be synthesized through a multi-step process involving the reaction of benzylamine with ethyl acetoacetate, followed by cyclization with phthalic anhydride. The resulting compound is then treated with acetic anhydride to form benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.

properties

IUPAC Name

benzyl 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-15(22-11-12-6-2-1-3-7-12)10-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPWLIRVEXNIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352729
Record name benzyl 2-(1,3-dioxoisoindol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(1,3-dioxoisoindol-2-yl)acetate

CAS RN

38068-73-4
Record name benzyl 2-(1,3-dioxoisoindol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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